N-isopropyl-1-(trifluoromethyl)pyrrolidin-3-amine
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Overview
Description
N-isopropyl-1-(trifluoromethyl)pyrrolidin-3-amine is a compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-1-(trifluoromethyl)pyrrolidin-3-amine typically involves the construction of the pyrrolidine ring followed by the introduction of the isopropyl and trifluoromethyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions to enhance the efficiency and selectivity of the reactions is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-1-(trifluoromethyl)pyrrolidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines with different degrees of hydrogenation.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amines. Substitution reactions can lead to the formation of new compounds with different functional groups .
Scientific Research Applications
N-isopropyl-1-(trifluoromethyl)pyrrolidin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It is used in the development of new materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of N-isopropyl-1-(trifluoromethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with various proteins and enzymes, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-(trifluoromethyl)pyrrolidin-3-amine
- N-ethyl-1-(trifluoromethyl)pyrrolidin-3-amine
- N-propyl-1-(trifluoromethyl)pyrrolidin-3-amine
Uniqueness
N-isopropyl-1-(trifluoromethyl)pyrrolidin-3-amine is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can affect its reactivity and interactions with biological targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C8H15F3N2 |
---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
N-propan-2-yl-1-(trifluoromethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C8H15F3N2/c1-6(2)12-7-3-4-13(5-7)8(9,10)11/h6-7,12H,3-5H2,1-2H3 |
InChI Key |
HGSSTAFGQXDKNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1CCN(C1)C(F)(F)F |
Origin of Product |
United States |
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